molecular formula C26H21ClN2O5 B10894488 2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate

2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate

Cat. No.: B10894488
M. Wt: 476.9 g/mol
InChI Key: LJITYVOIRQGPHG-CPNJWEJPSA-N
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Description

4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-CHLORO-6-ETHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-CHLORO-6-ETHOXYPHENYL 4-METHOXYBENZOATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Alkylation: The starting material undergoes alkylation to introduce the ethoxy group.

    Nitration: The alkylated intermediate is nitrated using nitric acid in acetic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as powdered iron in acetic acid.

    Cyclization: The amino intermediate undergoes cyclization to form the desired ring structure.

    Chlorination: The cyclized product is chlorinated using thionyl chloride or phosphoryl chloride.

    Amination: The final step involves amination to introduce the anilino group.

These steps are carried out under specific reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-CHLORO-6-ETHOXYPHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.

    Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to break down the ester and amide bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-CHLORO-6-ETHOXYPHENYL 4-METHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-CHLORO-6-ETHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting key cellular pathways. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-CHLORO-6-ETHOXYPHENYL 4-METHOXYBENZOATE include other anilino-substituted cyano compounds and benzoate derivatives. These compounds share similar structural features but may differ in their specific functional groups and reactivity.

Properties

Molecular Formula

C26H21ClN2O5

Molecular Weight

476.9 g/mol

IUPAC Name

[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-ethoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H21ClN2O5/c1-3-33-23-15-17(13-19(16-28)25(30)29-20-7-5-4-6-8-20)14-22(27)24(23)34-26(31)18-9-11-21(32-2)12-10-18/h4-15H,3H2,1-2H3,(H,29,30)/b19-13+

InChI Key

LJITYVOIRQGPHG-CPNJWEJPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)Cl)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)Cl)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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